4-bromo-7-chloro-1H-benzimidazole 4-bromo-7-chloro-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 1360945-34-1
VCID: VC0344528
InChI: InChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
SMILES: C1=CC(=C2C(=C1Cl)N=CN2)Br
Molecular Formula: C7H4BrClN2
Molecular Weight: 231.48g/mol

4-bromo-7-chloro-1H-benzimidazole

CAS No.: 1360945-34-1

Cat. No.: VC0344528

Molecular Formula: C7H4BrClN2

Molecular Weight: 231.48g/mol

* For research use only. Not for human or veterinary use.

4-bromo-7-chloro-1H-benzimidazole - 1360945-34-1

Specification

CAS No. 1360945-34-1
Molecular Formula C7H4BrClN2
Molecular Weight 231.48g/mol
IUPAC Name 7-bromo-4-chloro-1H-benzimidazole
Standard InChI InChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Standard InChI Key CEUQSGOBJMLVLX-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1Cl)N=CN2)Br

Introduction

Chemical Properties and Structure

Molecular Characteristics

4-bromo-7-chloro-1H-benzimidazole possesses well-defined chemical properties that make it suitable for various research applications. The compound is characterized by the following parameters:

PropertyValue
CAS Number1360945-34-1
Molecular FormulaC₇H₄BrClN₂
Molecular Weight231.48 g/mol
IUPAC Name7-bromo-4-chloro-1H-benzimidazole
Standard InChIInChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Standard InChIKeyCEUQSGOBJMLVLX-UHFFFAOYSA-N
SMILES NotationC1=CC(=C2C(=C1Cl)N=CN2)Br

The compound is also referenced in various chemical databases, including PubChem where it is assigned the Compound ID (CID) 91971137 .

Structural Features

The structure of 4-bromo-7-chloro-1H-benzimidazole consists of a benzimidazole core with specific halogen substitutions. The benzimidazole framework features a benzene ring fused with an imidazole moiety, creating a bicyclic structure. The bromine atom is positioned at carbon-4, while the chlorine atom is at carbon-7 of the benzene portion . This halogenation pattern confers specific electronic and steric properties that influence the compound's reactivity, binding characteristics, and potential biological activities. The presence of these halogens typically enhances lipophilicity and may increase membrane permeability in biological systems, potentially contributing to its pharmacological profile.

Research Applications

Structure-Activity Relationship Studies

The unique substitution pattern of 4-bromo-7-chloro-1H-benzimidazole makes it valuable for structure-activity relationship studies. By comparing its properties and activities with other benzimidazole derivatives bearing different substitution patterns, researchers can gain insights into how specific structural features influence biological activity. Such studies are fundamental to rational drug design and can guide the development of more effective therapeutic agents .

Current Research Status

Comparison with Related Compounds

Research on structurally similar benzimidazole derivatives provides valuable context for understanding 4-bromo-7-chloro-1H-benzimidazole. Studies on polyhalogenated benzimidazoles, such as 4,5,6,7-tetrachloro-1H-benzimidazole derivatives and 4,5,6,7-tetrabromo-1H-benzimidazole derivatives, have demonstrated varying degrees of efficacy against parasites like Acanthamoeba castellanii . For instance, 4,5,6,7-tetrachloro-1-propyl-1H-benzimidazole and 4,5,6,7-tetrachloro-1-ethyl-1H-benzimidazole have shown promising activity against both trophozoites and cysts of this parasite . These findings suggest potential applications for 4-bromo-7-chloro-1H-benzimidazole in antiparasitic research, though direct comparisons would require specific testing.

Future Research Directions

Expanded Biological Testing

Future research on 4-bromo-7-chloro-1H-benzimidazole should encompass comprehensive biological screening to fully characterize its activity profile. This testing could include:

  • Antiparasitic assays against various protozoans, helminths, and other parasites.

  • Antimicrobial screening against bacterial and fungal pathogens.

  • Cytotoxicity testing against mammalian cell lines to evaluate safety profiles.

  • Mechanistic studies to determine the molecular targets and mode of action.

Such systematic evaluation would provide a more complete understanding of the compound's potential applications and limitations.

Structural Modifications

The 4-bromo-7-chloro-1H-benzimidazole scaffold offers numerous opportunities for structural modification to enhance or modulate its properties. Potential modifications include:

  • Alkylation of the N-1 position, which has shown promise in enhancing the activity of related compounds against protozoa like Acanthamoeba castellanii .

  • Introduction of additional functional groups to improve solubility, stability, or target selectivity.

  • Development of hybrid molecules incorporating the 4-bromo-7-chloro-1H-benzimidazole moiety with other bioactive scaffolds.

  • Exploration of isosteric replacements for the halogen atoms to modulate electronic properties and biological activity .

These structural explorations could lead to more potent and selective compounds with improved pharmacological profiles.

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